molecular formula C17H18ClNO5S B3594021 N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine CAS No. 5425-77-4

N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine

Cat. No.: B3594021
CAS No.: 5425-77-4
M. Wt: 383.8 g/mol
InChI Key: FVSDFHKTRXNTNX-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine: is an organic compound that features a sulfonyl group attached to a glycine backbone

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-24-16-8-7-14(11-15(16)18)25(22,23)19(12-17(20)21)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDFHKTRXNTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361333
Record name N-(3-Chloro-4-methoxybenzene-1-sulfonyl)-N-(2-phenylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-77-4
Record name N-(3-Chloro-4-methoxybenzene-1-sulfonyl)-N-(2-phenylethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 2-phenylethylamine.

    Sulfonylation: The 3-chloro-4-methoxyaniline undergoes sulfonylation using sulfonyl chloride to form the sulfonamide intermediate.

    Coupling Reaction: The sulfonamide intermediate is then coupled with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing pharmaceuticals.

    Protein Modification: It can be used to modify proteins through sulfonylation, affecting their function and stability.

Medicine:

    Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

Comparison:

  • Structural Differences: While similar in having a chloro and methoxy group, the presence of the sulfonyl group in N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine makes it unique.
  • Reactivity: The sulfonyl group introduces different reactivity patterns, particularly in terms of nucleophilic substitution and oxidation reactions.
  • Applications: The unique structure of this compound allows for specific applications in catalysis, enzyme inhibition, and materials science that may not be possible with the other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine
Reactant of Route 2
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycine

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